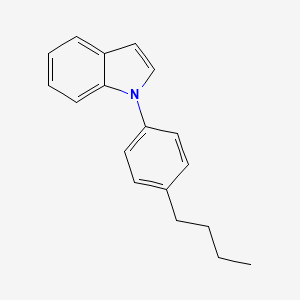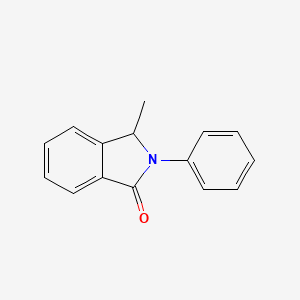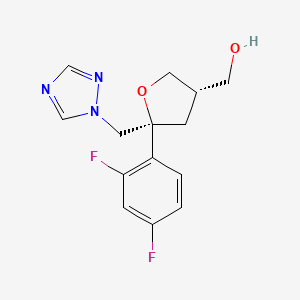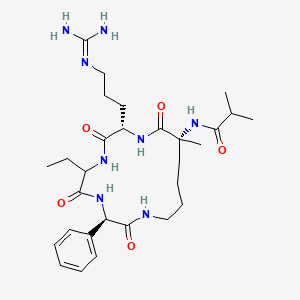
isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) is a synthetic peptide compound with a complex structure It is composed of several amino acids, including isobutyryl, D-alpha-methyl-lysine, arginine, DL-2-aminobutyric acid, and D-phenylglycine
Vorbereitungsmethoden
The synthesis of isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the protection of amino acid functional groups, followed by coupling reactions to form peptide bonds. Common reagents used in these reactions include coupling agents like carbodiimides (e.g., DCC) and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The final deprotection step yields the desired peptide compound. Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Acidic or basic conditions can hydrolyze peptide bonds, breaking down the compound into its constituent amino acids.
Wissenschaftliche Forschungsanwendungen
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical tool.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It may be used in the development of new materials or as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) can be compared with other similar peptide compounds, such as:
Isobutyryl-D-aMeLys(1)-Arg-Abu-D-Phg-(1): A closely related compound with a similar structure but different stereochemistry.
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(2): Another variant with a different amino acid sequence.
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(3): A compound with additional modifications to the amino acid residues.
Eigenschaften
Molekularformel |
C29H46N8O5 |
|---|---|
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
N-[(3R,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide |
InChI |
InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20?,21-,22+,29+/m0/s1 |
InChI-Schlüssel |
SILRGLDFBXVGOQ-HBIQCHECSA-N |
Isomerische SMILES |
CCC1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



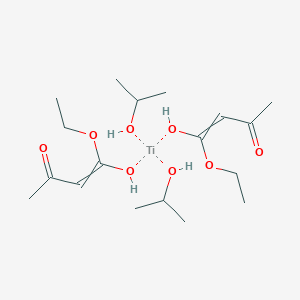
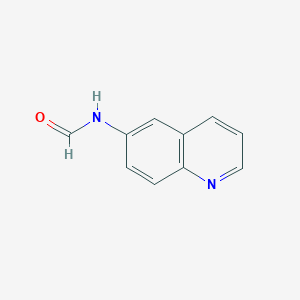
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)

![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)
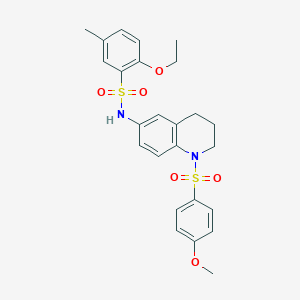


![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14125848.png)
